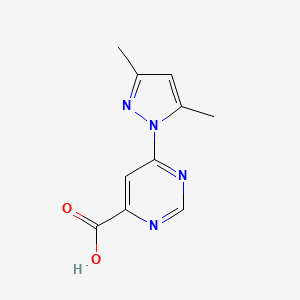

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-3-7(2)14(13-6)9-4-8(10(15)16)11-5-12-9/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPYCCFNOAEWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have anti-tubercular potential against mycobacterium tuberculosis strain.

Mode of Action

It’s worth noting that similar compounds have shown potent anti-tubercular activity, suggesting that they may interact with targets in a way that inhibits the growth or viability of Mycobacterium tuberculosis.

Biochemical Pathways

Given the reported anti-tubercular activity of similar compounds, it’s plausible that this compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its anti-tubercular effects.

Pharmacokinetics

A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization. This suggests that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid may also have favorable pharmacokinetic properties.

Result of Action

Based on the reported anti-tubercular activity of similar compounds, it’s plausible that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.

Action Environment

It’s worth noting that the ph of the environment can significantly impact the solubility of similar compounds, which in turn can influence their bioavailability and efficacy.

Biological Activity

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.22 g/mol

The structure features a pyrimidine ring substituted with a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the pyrimidine scaffold. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | A549 | 26.0 | Cell cycle arrest |

| Compound C | NCI-H460 | 0.39 | Autophagy |

These findings suggest that the compound may exert its anticancer effects through apoptosis and autophagy pathways, which are critical in cancer treatment.

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinases : Similar compounds have been reported to inhibit cyclin-dependent kinases (CDKs) and Aurora-A kinase, leading to cell cycle disruption.

- Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

- Autophagy Modulation : Some derivatives have been shown to induce autophagy in cancer cells without triggering apoptosis, suggesting a dual mechanism of action.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested against multiple cancer cell lines, including MCF7 and A549. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action for similar compounds. The study demonstrated that treatment with these pyrazole derivatives led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities:

Antitumoral Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antitumoral properties by inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism suggests potential applications in cancer therapy .

Antiviral Properties : Research indicates that modifications to the phenyl moiety of related compounds can enhance antiviral activity. This suggests that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid might also possess similar properties, warranting further investigation .

Antimycobacterial and Anti-inflammatory Effects : Pyrazole derivatives are known for their antimycobacterial and anti-inflammatory activities. The presence of the pyrazole ring in this compound could contribute to these effects, making it a candidate for treating infections such as tuberculosis or inflammatory diseases .

Table 1: Summary of Biological Activities

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

- Cancer Treatment : Its ability to inhibit tubulin polymerization positions it as a potential chemotherapeutic agent.

- Infectious Diseases : The antiviral and antimycobacterial properties suggest its use in treating viral infections and tuberculosis.

- Anti-inflammatory Therapies : The compound may also be explored for its anti-inflammatory effects in chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Functional Group Variations

Compound A : 2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine core with a chlorine atom at the 2-position and a methyl group at the 6-position.

- Key Differences :

- The absence of a pyrazole substituent reduces steric hindrance compared to the target compound.

- The electron-withdrawing chlorine atom increases electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitution reactions.

- Applications : Primarily used as a synthetic intermediate in agrochemicals and pharmaceuticals due to its halogenated pyrimidine core .

Compound B : X66 (4-(2-((1H-Indol-3-yl)Methylene)Hydrazinyl)-N-(4-Bromophenyl)-6-(3,5-Dimethyl-1H-Pyrazol-1-yl)-1,3,5-Triazin-2-Amine)

- Structure : Triazine core substituted with a pyrazole group and a hydrazinyl-indole moiety.

- Key Differences: The triazine core (vs. pyrimidine) alters electronic properties and hydrogen-bonding capacity.

- Applications : X66 has shown promise as an apoptosis-inducing agent in cancer research, highlighting the biological impact of triazine derivatives .

Compound C : 4i (6-(4-(1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-4,5-Dihydro-1H-Tetrazol-5-yl)Phenyl)-4-(Coumarin-3-yl)Pyrimidin-2(1H)-One)

- Structure : Pyrimidine core fused with coumarin and tetrazole moieties.

- Key Differences :

- The coumarin group confers fluorescence properties, enabling applications in bioimaging.

- The tetrazole ring enhances metabolic stability compared to the carboxylic acid group in the target compound.

- Applications : Used in photodynamic therapy and as a fluorescent probe .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound A (2-Chloro-6-methylpyrimidine-4-carboxylic acid) | Compound B (X66) | Compound C (4i) |

|---|---|---|---|---|

| Solubility (Polar Solvents) | High (due to carboxylic acid) | Moderate (chlorine reduces polarity) | Low (bulky hydrophobic groups) | Low (tetrazole and coumarin) |

| Melting Point | Not reported | 215–220°C (estimated) | >250°C (decomposes) | 180–185°C (experimental) |

| Bioavailability | Limited (ionizable carboxylic acid) | Poor (chlorine increases toxicity) | Moderate (hydrazine improves absorption) | High (coumarin enhances membrane permeability) |

Preparation Methods

Starting Materials and Key Intermediates

- 3,5-Dimethyl-1H-pyrazole derivatives : These are either commercially available or synthesized by condensation of appropriate β-diketones with hydrazine derivatives.

- Aminopyrimidine or aminopyrazole precursors : Serve as the backbone for subsequent ring formation and substitution.

Multi-Step Synthesis Approach

A representative synthetic route involves:

Formation of Pyrazolo[1,5-a]pyrimidine Core:

- Reaction of aminopyrazole derivatives with diethyl malonate in the presence of a base (e.g., sodium ethanolate) to form dihydroxy heterocycle intermediates.

- Chlorination of hydroxyl groups with phosphorus oxychloride to yield dichloropyrazolopyrimidine derivatives.

- Selective nucleophilic substitution of chlorine atoms with morpholine or other nucleophiles to introduce desired substituents.

Coupling Reactions for Substituent Introduction:

- Buchwald–Hartwig amination or Suzuki coupling reactions are employed to attach various substituents, including the 3,5-dimethyl-1H-pyrazol-1-yl group, at the 6-position of the pyrimidine ring.

- These coupling reactions typically use palladium catalysts under mild conditions and afford moderate to high yields.

Oxidation and Functional Group Transformations:

- Oxidation of primary alcohol intermediates to aldehydes using Dess–Martin periodinane reagent.

- Reductive amination reactions with cyclic amines to diversify the compound library.

Final Deprotection and Purification:

- Removal of protecting groups (e.g., benzyl ethers) by catalytic hydrogenation.

- Purification by chromatographic techniques to isolate the target compound.

Representative Reaction Scheme and Yields

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation | Aminopyrazole + Diethyl malonate + NaOEt | 84–89 | Formation of dihydroxy heterocycle |

| 2 | Chlorination | Phosphorus oxychloride (POCl3) | 38–61 | Conversion to dichloropyrazolopyrimidine |

| 3 | Nucleophilic substitution | Morpholine + K2CO3, room temperature | 92–94 | Selective substitution at C(7) position |

| 4 | Buchwald–Hartwig coupling | Pd catalyst, amines or aminopyrazoles | 54–61 | Introduction of pyrazolyl substituent |

| 5 | Suzuki coupling | Pd catalyst, boronic acids or esters | 55–83 | Alternative method for substituent addition |

| 6 | Oxidation | Dess–Martin periodinane | 78 | Alcohol to aldehyde conversion |

| 7 | Reductive amination | Cyclic amines + reducing agent | 25–93 | Diversification step |

| 8 | Deprotection | Catalytic hydrogenation (Pd/C) | 66 | Removal of benzyl protecting groups |

Research Findings and Optimization Notes

- The selective substitution of chlorine at the 7-position of the pyrazolo[1,5-a]pyrimidine core with morpholine is highly efficient due to the differential reactivity of chlorine atoms, achieving yields up to 94%.

- Buchwald–Hartwig coupling is favored for introducing nitrogen-containing substituents such as pyrazolyl groups, providing moderate yields (~54–61%) without the need for intermediate purification.

- Suzuki coupling offers an alternative pathway to attach aryl or heteroaryl groups, with yields ranging from 55% to 83%, depending on the boronic acid or ester used.

- Oxidation using Dess–Martin periodinane is a mild and effective method for converting primary alcohols to aldehydes, crucial for subsequent reductive amination steps.

- Reductive amination allows for the introduction of various cyclic amines, expanding the chemical diversity of the compound library, though yields vary widely (25–93%) depending on the amine structure and reaction conditions.

- Final deprotection steps using catalytic hydrogenation are efficient for removing benzyl protecting groups, with yields around 66%.

Summary Table of Key Preparation Steps

| Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Purpose/Notes |

|---|---|---|---|---|

| Dihydroxy-heterocycle (e.g., 1) | Condensation | Aminopyrazole + Diethyl malonate | 84–89 | Core ring formation |

| Dichloropyrazolopyrimidine (e.g., 2) | Chlorination | POCl3 | 38–61 | Activation for substitution |

| Morpholine-substituted intermediate (e.g., 3) | Nucleophilic substitution | Morpholine, K2CO3, RT | 92–94 | Key intermediate for coupling |

| Final substituted compounds (e.g., 5–13) | Buchwald–Hartwig/Suzuki | Pd catalyst, amines/boronic acids | 54–83 | Introduction of pyrazolyl and other groups |

| Aldehyde intermediate (e.g., 22) | Oxidation | Dess–Martin periodinane | 78 | Precursor for reductive amination |

| Diversified amine derivatives (e.g., 23–45) | Reductive amination | Cyclic amines, reducing agent | 25–93 | Library expansion |

| Deprotected final products | Catalytic hydrogenation | Pd/C, H2 | 66 | Removal of protecting groups |

Q & A

Q. What advanced techniques are used to study the compound’s thermodynamic properties and reaction mechanisms?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) measures binding enthalpy and entropy.

- DFT-based reaction path searches identify transition states and intermediates (e.g., ICReDD’s quantum chemistry workflows) .

- Kinetic isotope effects (KIE) to probe rate-determining steps in acid-catalyzed reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.